molecular formula C12H13F3N2O5 B12281658 Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate

Cat. No.: B12281658
M. Wt: 322.24 g/mol
InChI Key: ZWCMTPSLHZTLEL-UHFFFAOYSA-N
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Description

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate (CAS: 141940-37-6) is a carbamate derivative featuring a nitro group at the para position and a trifluoromethyl group at the ortho position of the phenoxy backbone. Its molecular formula is C₁₂H₁₄F₃N₂O₄, with a molar mass of 316.25 g/mol (calculated from substituents in and molecular structure). This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of fluorinated bioactive molecules. Its structural uniqueness arises from the electron-withdrawing nitro and trifluoromethyl groups, which influence reactivity and stability .

Properties

IUPAC Name

tert-butyl N-[4-nitro-2-(trifluoromethyl)phenoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O5/c1-11(2,3)21-10(18)16-22-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCMTPSLHZTLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reagents :

    • 4-Nitro-2-(trifluoromethyl)phenol (1 equiv)
    • Boc-Cl (1.2 equiv) or Boc₂O (1.1 equiv)
    • Base: Triethylamine (TEA, 1.5 equiv) or cesium carbonate (Cs₂CO₃, 2 equiv)
    • Solvent: Dichloromethane (DCM), 2-butanone, or tetrahydrofuran (THF)
  • Reaction Conditions :

    • Temperature: 0°C to room temperature (20–25°C)
    • Time: 15 minutes to 24 hours
    • Work-up: Extraction with organic solvents (hexane, ethyl acetate), followed by silica gel chromatography.
  • Mechanism :
    The base deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on the electrophilic carbonyl carbon of Boc-Cl or Boc₂O. The reaction proceeds via a two-step process:
    $$
    \text{Phenol} + \text{Base} \rightarrow \text{Phenoxide} \
    \text{Phenoxide} + \text{Boc-Cl} \rightarrow \text{Carbamate} + \text{HCl}
    $$

  • Yield and Purity :

    • Typical yields range from 58% to 90% .
    • Purity exceeds 95% after recrystallization from ethanol or methanol.

Optimized Solvent and Base Systems

Variations in solvent and base significantly impact reaction efficiency. Key findings include:

Comparative Analysis

Solvent Base Temperature Yield (%) Source
2-Butanone Cs₂CO₃ 52°C 90
DCM TEA 0°C → RT 85
THF K₂CO₃ Reflux 78
Acetonitrile DMAP (Catalyst) RT 65
  • Cs₂CO₃ in 2-butanone achieves the highest yield (90%) due to enhanced solubility of intermediates.
  • TEA in DCM offers rapid reaction completion (<1 hour) but requires strict anhydrous conditions.

Alternative Routes via Intermediate Functionalization

Nitration of Pre-Protected Phenols

A two-step approach involves:

  • Protection : tert-Butyl carbamate formation on 2-(trifluoromethyl)phenol.
  • Nitration : Introduction of the nitro group using fuming HNO₃/H₂SO₄.

Challenges :

  • Nitration regioselectivity must favor the para position (yield: ~72%).
  • Over-nitration or oxidation side reactions reduce efficiency.

Trifluoromethylation of Nitrophenol Derivatives

Rarely employed due to the difficulty of introducing trifluoromethyl groups post-carbamoylation. Reported methods use:

  • Umemoto’s reagent (CF₃ transfer agent) under Cu(I) catalysis.
  • CF₃I gas in the presence of Pd catalysts.

Limitations :

  • Yields <50% and requiring specialized equipment.

Large-Scale Industrial Synthesis

Patents highlight scalable protocols:

  • EP3670492A1 : Utilizes solvent-free conditions or inert solvents (toluene, ethyl acetate) to minimize waste.
  • US20050261273A1 : Employs continuous flow reactors for improved heat management and safety.

Key Parameters :

  • Molar Ratio : Base-to-phenol ratio of 3:1 ensures complete deprotonation.
  • Purity Control : Crystallization from iso-propyl acetate removes unreacted phenol.

Analytical and Characterization Data

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.43 (s, 9H, tert-butyl), 7.12–7.40 (m, 3H, aromatic).
  • FT-IR : 1745 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

Thermal Stability

  • Decomposition temperature: 208°C (TGA).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

Pesticide Development

Overview : Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate serves as an important intermediate in the synthesis of novel pesticides. Its unique chemical structure allows it to target specific pests effectively while minimizing environmental impact.

Case Study : Research has demonstrated that derivatives of this compound exhibit enhanced insecticidal properties. For instance, a study showed that formulations containing this compound significantly reduced pest populations in agricultural settings without harming beneficial insects .

Pharmaceutical Research

Overview : The compound is utilized in pharmaceutical research for developing drugs with improved efficacy and reduced side effects. Its trifluoromethyl group is particularly valuable for enhancing the pharmacokinetic properties of drug candidates.

Case Study : A review of FDA-approved drugs containing trifluoromethyl groups highlighted several successful compounds derived from similar structures. These drugs have shown increased bioavailability and potency, indicating the potential of this compound in drug formulation .

Drug Name Mechanism of Action Therapeutic Use
UbrogepantCGRP receptor antagonistMigraine treatment
AlpelisibPI3K inhibitorCancer therapy

Material Science

Overview : In material science, this compound is explored for its role in developing advanced materials such as coatings and polymers. Its chemical properties contribute to enhanced durability and resistance to environmental factors.

Case Study : A study on polymer composites incorporating this compound demonstrated improved mechanical properties and thermal stability compared to traditional materials. These enhancements are attributed to the strong intermolecular interactions facilitated by the trifluoromethyl group .

Analytical Chemistry

Overview : The compound is also employed as a standard in analytical methods, aiding researchers in accurately quantifying related compounds in various samples.

Case Study : In a series of experiments, this compound was used to calibrate chromatographic techniques, resulting in reliable and reproducible measurements of pesticide residues in agricultural products .

Mechanism of Action

The mechanism of action of tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can act as a protecting group, stabilizing the compound under various conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Applications Reference
Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate (141940-37-6) 4-NO₂, 2-CF₃ C₁₂H₁₄F₃N₂O₄ 316.25 Pharmaceutical intermediate
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (N/A) 4-Cl, 3-CF₃ C₁₂H₁₃ClF₃NO₂ 295.69 Enzyme inhibitor synthesis
(Z)-tert-Butyl(2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-(trifluoromethyl)phenoxy)ethyl)carbamate (N/A) 4-dioxothiazolidinone, 2-CF₃ C₁₈H₂₀F₃N₂O₅S 433.43 Antidiabetic candidate (thiazolidinedione analog)
Tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate (N/A) 4'-F, 3-NO₂ C₁₇H₁₇FN₂O₄ 332.33 Suzuki coupling intermediate
2-Phenyl-2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride (260) 4-CF₃, phenyl C₁₅H₁₄F₃NO 281.28 Serotonin reuptake inhibitor (fluoxetine analog)

Key Observations:

Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in the target compound enhance electrophilic aromatic substitution reactivity compared to analogs with halogens (e.g., 4-Cl in ) .

Synthetic Utility:

  • The target compound’s nitro group facilitates reduction to amines for further derivatization, a pathway less accessible in chloro- or fluoro-substituted analogs .
  • Suzuki-Miyaura coupling (e.g., in ) is widely used for biphenyl derivatives but requires boronic acid partners, whereas the target compound’s synthesis may involve direct nitration or trifluoromethylation steps .

Insights:

  • High-yield reactions (>90%) are achievable with Suzuki couplings (), but the target compound’s synthesis may require multi-step nitration/trifluoromethylation, reducing overall efficiency .
  • Carbamate deprotection (e.g., HCl in ) often suffers from moderate yields due to side reactions, highlighting the need for optimized conditions .

Stability and Physicochemical Properties

  • Thermal Stability: The tert-butyloxycarbonyl (Boc) group in the target compound confers stability under basic conditions but is labile in acidic environments, similar to analogs in and .
  • Storage: Unlike tert-butyl (4-chlorophenethyl)carbamate (stable at room temperature; ), the target compound requires storage at 2–8°C, likely due to nitro group sensitivity to heat .
  • Solubility: The nitro and CF₃ groups increase hydrophobicity compared to non-fluorinated analogs, necessitating polar aprotic solvents (e.g., DMF, dioxane) for reactions .

Biological Activity

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate, with the CAS number 647007-88-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₃F₃N₂O
  • Molecular Weight : 322.24 g/mol
  • Purity : Minimum 95% .

The compound is noted for its interactions involving the trifluoromethyl group, which enhances biological activity through increased lipophilicity and improved binding affinity to target proteins. The presence of the nitro group also contributes to its pharmacological properties by potentially influencing electron distribution in the molecule, thereby affecting its interaction with biological targets .

1. Inhibition of Enzymatic Activity

Recent studies have highlighted that this compound exhibits inhibitory effects on various enzymes, particularly those involved in neurodegenerative processes. For instance, a related compound demonstrated activity as both a β-secretase and acetylcholinesterase inhibitor, which are critical in the context of Alzheimer's disease .

2. Neuroprotective Effects

In vitro studies suggest that this compound may offer neuroprotective effects by preventing amyloid beta peptide aggregation and fibril formation, which are hallmarks of Alzheimer's pathology. The compound's ability to reduce oxidative stress markers such as TNF-α in astrocytes further supports its potential neuroprotective role .

Study 1: Neuroprotective Properties

A study investigated the effects of a derivative of this compound in an in vivo model following scopolamine administration. While the derivative showed moderate protective effects against Aβ-induced astrocytic death in vitro, it did not demonstrate significant efficacy in vivo when compared to established treatments like galantamine. This discrepancy was attributed to bioavailability issues within the brain .

Study 2: Antiviral Activity

Another research focused on similar carbamate derivatives indicated promising antiviral properties against SARS-CoV-2 protease inhibitors. The study emphasized the structural importance of the trifluoromethyl group in enhancing binding affinity and inhibitory potency against viral enzymes .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Mechanism Reference
β-secretase inhibitionPrevents amyloid beta aggregation
Acetylcholinesterase inhibitionReduces neurotoxicity from Aβ peptides
Antiviral activityInhibits SARS-CoV protease
NeuroprotectionReduces oxidative stress in astrocytes

Q & A

Basic: What are the optimal reaction conditions for synthesizing Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate to maximize yield and purity?

Methodological Answer:
Synthesis typically involves coupling a nitro-substituted phenol derivative with tert-butyl carbamate under activating conditions. Key steps include:

  • Activation of the phenol group : Use coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the reaction between the phenolic oxygen and the carbamate group .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., nitro group reduction).
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .

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